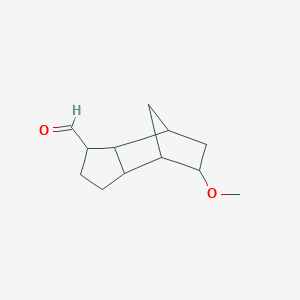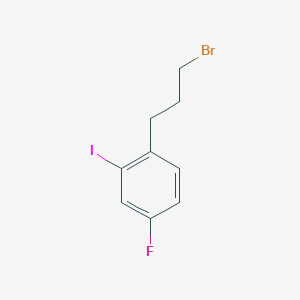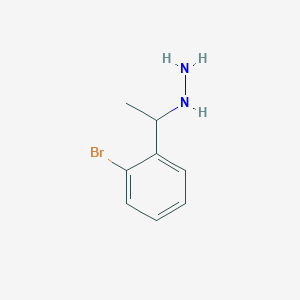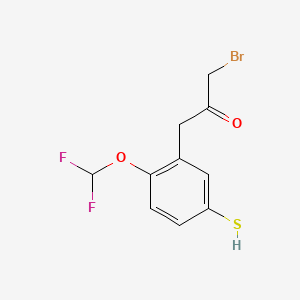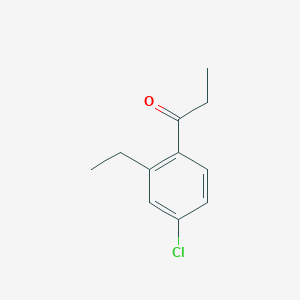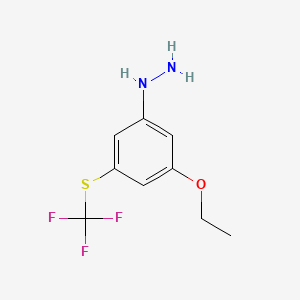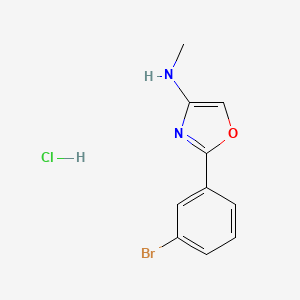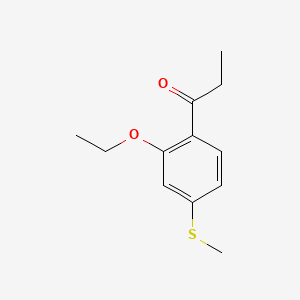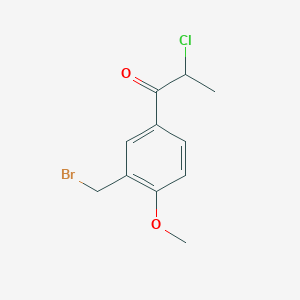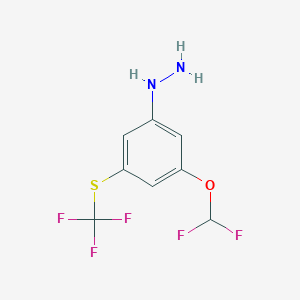
4-Decylbenzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Decylbenzene-1,2-diol is an organic compound with the molecular formula C16H26O2. It is a derivative of benzene, where the benzene ring is substituted with a decyl group at the 4-position and two hydroxyl groups at the 1 and 2 positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Decylbenzene-1,2-diol typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation of benzene with decyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction yields 4-decylbenzene, which can then be hydroxylated to form this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions followed by hydroxylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
化学反応の分析
Types of Reactions
4-Decylbenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding dihydroxy derivative.
Substitution: Electrophilic substitution reactions can occur at the benzene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts such as AlCl3 or FeCl3
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used
科学的研究の応用
4-Decylbenzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Used in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of 4-Decylbenzene-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The decyl group provides hydrophobic interactions, which can influence the compound’s solubility and membrane permeability .
類似化合物との比較
Similar Compounds
4-Allylbenzene-1,2-diol: Similar structure but with an allyl group instead of a decyl group.
4-Methyl-1,2-benzenediol: Contains a methyl group instead of a decyl group.
4-(3,5-Dimethylisoxazol-4-yl)benzene-1,2-diol: Contains an isoxazole ring instead of a decyl group .
Uniqueness
4-Decylbenzene-1,2-diol is unique due to its long hydrophobic decyl chain, which imparts distinct physical and chemical properties compared to other benzene-1,2-diol derivatives. This uniqueness makes it valuable in applications requiring specific hydrophobic interactions and solubility characteristics .
特性
CAS番号 |
101447-92-1 |
|---|---|
分子式 |
C16H26O2 |
分子量 |
250.38 g/mol |
IUPAC名 |
4-decylbenzene-1,2-diol |
InChI |
InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-10-14-11-12-15(17)16(18)13-14/h11-13,17-18H,2-10H2,1H3 |
InChIキー |
QSCXNINWUHBZFN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC1=CC(=C(C=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


